6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid
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Overview
Description
6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid typically involves the regioselective functionalization of the imidazo[1,2-A]pyrazine scaffold. One common method includes the use of organometallic intermediates such as zinc and magnesium. For instance, regioselective metalations using TMP-bases (2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl can provide Zn- and Mg-intermediates. These intermediates, when quenched with various electrophiles, yield polyfunctionalized imidazopyrazine heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar organometallic reactions. The use of TMP2Zn·2MgCl2·2LiCl as a base for the first metalation allows for alternative regioselective metalation, facilitating the production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic bromination followed by Suzuki–Miyaura cross-couplings.
Nucleophilic Additions: At position 8, as well as selective Negishi cross-couplings.
Common Reagents and Conditions
Electrophilic Bromination: Typically involves bromine or N-bromosuccinimide (NBS) under mild conditions.
Suzuki–Miyaura Cross-Couplings: Utilizes palladium catalysts and boronic acids.
Negishi Cross-Couplings: Employs zinc reagents and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various polyfunctionalized imidazopyrazine derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing kinase inhibitors and other therapeutic agents.
Biological Research: Investigated for its potential activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Chemical Biology: Employed in the study of molecular interactions and pathways due to its unique structure.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to inhibit kinase activity, thereby affecting various cellular pathways. This inhibition can lead to the modulation of cellular processes, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Another fused bicyclic heterocycle with similar applications in medicinal chemistry.
Pyrazolo[1,5-A]pyrimidine: Known for its pharmaceutical applications as kinase inhibitors.
Imidazo[1,2-B]pyridazine: Utilized in drug discovery for its unique structural properties.
Uniqueness
6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which enhances its reactivity and potential for further functionalization. This makes it a versatile scaffold in the development of new therapeutic agents .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-3-11-2-1-9-6(11)5(10-4)7(12)13/h1-3H,(H,12,13) |
InChI Key |
FTAAQVPQRONGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)C(=O)O)Cl |
Origin of Product |
United States |
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